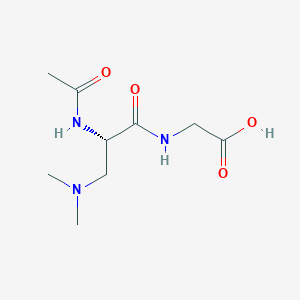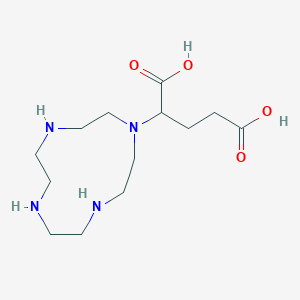
acetic acid;(2R,3S)-2-chlorooxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2R,3S)-2-chlorooxan-3-ol is a compound that combines the properties of acetic acid and a chlorinated oxan derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,3S)-2-chlorooxan-3-ol typically involves the chlorination of oxan-3-ol followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2R,3S)-2-chlorooxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the chlorinated oxan ring to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxan derivatives with different functional groups, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2R,3S)-2-chlorooxan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;(2R,3S)-2-chlorooxan-3-ol involves its interaction with specific molecular targets and pathways. The chlorinated oxan ring can interact with enzymes and receptors, leading to various biochemical effects. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share structural similarities with acetic acid;(2R,3S)-2-chlorooxan-3-ol and are used in similar applications.
Isocitric acid: Another compound with a similar stereochemistry that is used in various biochemical and industrial processes.
Uniqueness
This compound is unique due to its specific combination of a chlorinated oxan ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
634180-97-5 |
|---|---|
Molekularformel |
C7H13ClO4 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
acetic acid;(2R,3S)-2-chlorooxan-3-ol |
InChI |
InChI=1S/C5H9ClO2.C2H4O2/c6-5-4(7)2-1-3-8-5;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI-Schlüssel |
MCHQCFCZIFQOSF-FHAQVOQBSA-N |
Isomerische SMILES |
CC(=O)O.C1C[C@@H]([C@H](OC1)Cl)O |
Kanonische SMILES |
CC(=O)O.C1CC(C(OC1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


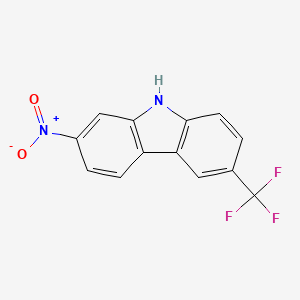
![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
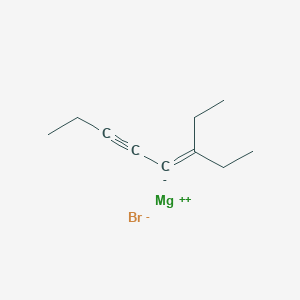
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
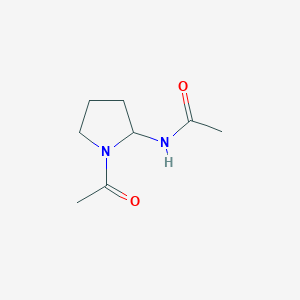
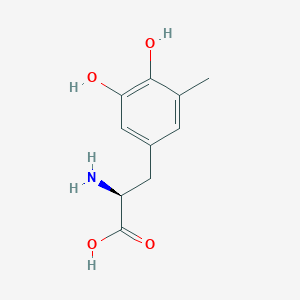
![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)
